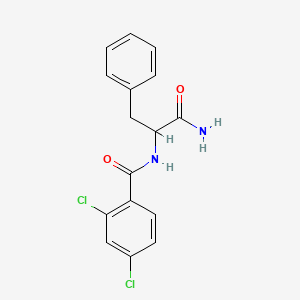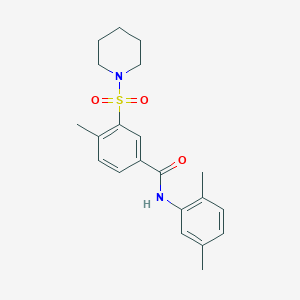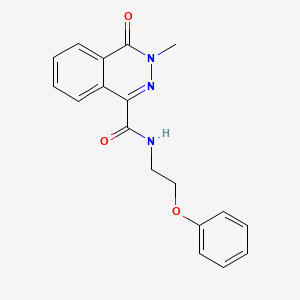![molecular formula C14H15N5O B4420896 1-ethyl-N-[(5-phenyl-2-furyl)methyl]-1H-tetrazol-5-amine](/img/structure/B4420896.png)
1-ethyl-N-[(5-phenyl-2-furyl)methyl]-1H-tetrazol-5-amine
Übersicht
Beschreibung
1-ethyl-N-[(5-phenyl-2-furyl)methyl]-1H-tetrazol-5-amine, also known as EF5, is a hypoxia marker that is widely used in scientific research. It is a small molecule that selectively binds to hypoxic cells and tissues, making it a valuable tool for studying the effects of hypoxia on biological systems.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-[(5-phenyl-2-furyl)methyl]-1H-tetrazol-5-amine has a wide range of scientific research applications, including cancer research, cardiovascular research, and neuroscience research. In cancer research, this compound is used to identify hypoxic regions within tumors, which can help researchers develop new cancer treatments. In cardiovascular research, this compound is used to study the effects of hypoxia on the heart and blood vessels. In neuroscience research, this compound is used to study the effects of hypoxia on the brain.
Wirkmechanismus
1-ethyl-N-[(5-phenyl-2-furyl)methyl]-1H-tetrazol-5-amine binds to hypoxic cells and tissues through a process called bioreductive activation. This process involves the reduction of this compound by enzymes in hypoxic cells, which leads to the formation of a stable adduct. The adduct is then detected using various imaging techniques, such as immunohistochemistry or fluorescence microscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on biological systems. For example, this compound has been shown to induce apoptosis in hypoxic cancer cells, which can lead to tumor regression. This compound has also been shown to increase the production of reactive oxygen species, which can have both beneficial and detrimental effects on cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-ethyl-N-[(5-phenyl-2-furyl)methyl]-1H-tetrazol-5-amine is its selectivity for hypoxic cells and tissues. This makes it a valuable tool for studying the effects of hypoxia on biological systems. However, this compound also has some limitations. For example, it can be difficult to interpret imaging data obtained using this compound, as the adduct can be unstable and may be affected by various factors, such as pH and temperature.
Zukünftige Richtungen
There are several future directions for 1-ethyl-N-[(5-phenyl-2-furyl)methyl]-1H-tetrazol-5-amine research. One area of research is the development of new imaging techniques that can improve the detection and interpretation of this compound adducts. Another area of research is the development of new this compound analogs that can be used to study different aspects of hypoxia. Finally, there is a need for more research on the biochemical and physiological effects of this compound, particularly in the context of cancer and cardiovascular disease.
Conclusion:
In conclusion, this compound is a valuable tool for studying the effects of hypoxia on biological systems. Its selectivity for hypoxic cells and tissues makes it a valuable tool for cancer research, cardiovascular research, and neuroscience research. While there are some limitations to its use, there are also many future directions for research on this compound, which will undoubtedly lead to new insights into the effects of hypoxia on biological systems.
Eigenschaften
IUPAC Name |
1-ethyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-2-19-14(16-17-18-19)15-10-12-8-9-13(20-12)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBSSNKITSNWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4420820.png)
![5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4420832.png)
![6-(4-propoxyphenyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420839.png)


![3-(2-chlorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4420855.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4420865.png)
![N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B4420873.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B4420878.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B4420886.png)

![methyl {[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4420904.png)
